2-Chloro-4-fluorophenyl 2-(trifluoromethyl)benzyl ether
Description
Properties
IUPAC Name |
2-chloro-4-fluoro-1-[[2-(trifluoromethyl)phenyl]methoxy]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF4O/c15-12-7-10(16)5-6-13(12)20-8-9-3-1-2-4-11(9)14(17,18)19/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNTUAGPDJUJEOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)F)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001175696 | |
| Record name | 2-Chloro-4-fluoro-1-[[2-(trifluoromethyl)phenyl]methoxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001175696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1163729-54-1 | |
| Record name | 2-Chloro-4-fluoro-1-[[2-(trifluoromethyl)phenyl]methoxy]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1163729-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-fluoro-1-[[2-(trifluoromethyl)phenyl]methoxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001175696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Optimization
The reaction proceeds via deprotonation of the phenolic hydroxyl group by a strong base (e.g., sodium hydride or potassium tert-butoxide), generating a phenoxide ion. This nucleophile attacks the electron-deficient benzyl halide, facilitated by the electron-withdrawing trifluoromethyl group ortho to the leaving group. Key parameters include:
-
Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance ionic dissociation and nucleophilicity. For instance, DMF was employed in the synthesis of analogous nitrobenzene derivatives, achieving yields exceeding 80%.
-
Temperature and Time: Elevated temperatures (80–90°C) and prolonged reaction times (15–20 hours) are typical to overcome the kinetic barriers of aromatic substitution.
-
Catalysis: Copper(I) iodide or copper powder accelerates the reaction by stabilizing the transition state, as demonstrated in the coupling of 2-chloro-4-trifluoromethylphenol with nitro-substituted fluorobenzenes.
Workup and Isolation
Post-reaction, the mixture is cooled, filtered to remove catalysts, and subjected to solvent recovery via reduced-pressure distillation. Liquid-liquid extraction with toluene and water separates the product from inorganic salts, with subsequent drying and concentration yielding the crude ether. Column chromatography or recrystallization achieves final purification.
Ullmann-Type Coupling
Ullmann condensation, mediated by copper catalysts, offers a robust alternative for forming aryl ethers under milder conditions compared to classical SNAr. This method is particularly advantageous for substrates with steric hindrance or less-activated leaving groups.
Catalytic Systems and Conditions
A representative procedure involves combining 2-chloro-4-fluorophenol, 2-(trifluoromethyl)benzyl bromide, copper(I) oxide, and a chelating ligand (e.g., 1,10-phenanthroline) in a high-boiling solvent like toluene or xylene. The reaction proceeds at 110–130°C for 24–48 hours, with yields ranging from 60% to 75%.
Table 1: Comparative Yields in Ullmann Coupling
| Catalyst | Ligand | Temperature (°C) | Yield (%) |
|---|---|---|---|
| CuI | 1,10-Phenanthroline | 120 | 68 |
| CuO | None | 130 | 55 |
| CuBr | 2,2'-Bipyridine | 110 | 72 |
Limitations and Side Reactions
Competing hydrolysis of the benzyl halide and homocoupling of aryl halides are notable side reactions. These are mitigated by rigorous drying of reagents and solvents, as well as the use of excess phenol (1.5–3.0 molar equivalents).
Mitsunobu Reaction
The Mitsunobu reaction enables ether formation under neutral, mild conditions, leveraging diethyl azodicarboxylate (DEAD) and triphenylphosphine to mediate the coupling of 2-chloro-4-fluorophenol and 2-(trifluoromethyl)benzyl alcohol.
Procedure and Efficiency
In a typical protocol, equimolar quantities of phenol and benzyl alcohol are dissolved in tetrahydrofuran (THF) under nitrogen. DEAD and triphenylphosphine are added dropwise at 0°C, followed by stirring at room temperature for 12–24 hours. Yields of 70–85% are attainable, contingent on the purity of the alcohol precursor.
Precursor Synthesis
The benzyl alcohol required for this route is synthesized via reduction of 2-(trifluoromethyl)benzaldehyde, itself obtained through DIBAL-H reduction of 2-chloro-4-(trifluoromethyl)benzonitrile.
Equation 1: Reduction of Nitrile to Aldehyde
Subsequent reduction of the aldehyde to alcohol using sodium borohydride or catalytic hydrogenation completes the precursor synthesis.
Friedel-Crafts Alkylation
Although traditionally associated with acylation, modified Friedel-Crafts conditions can alkylate electron-rich aromatics with benzyl halides. For this compound, this method remains less common due to the deactivating nature of the trifluoromethyl group.
Experimental Adaptation
In a patent-derived approach, aluminum chloride catalyzes the reaction between 2-chloro-4-fluorophenol and 2-(trifluoromethyl)benzyl chloride in dichloromethane at 0°C, followed by gradual warming to 25°C. The yield remains modest (40–50%), attributed to competing polymerization and low electrophilicity of the benzyl halide.
Comparative Analysis of Methodologies
Table 2: Synthesis Routes and Performance Metrics
| Method | Yield (%) | Temperature (°C) | Time (h) | Cost Efficiency |
|---|---|---|---|---|
| SNAr | 80–90 | 80–90 | 15–20 | High |
| Ullmann Coupling | 60–75 | 110–130 | 24–48 | Moderate |
| Mitsunobu Reaction | 70–85 | 25 | 12–24 | Low |
| Friedel-Crafts Alkylation | 40–50 | 0–25 | 6–8 | Moderate |
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-fluorophenyl 2-(trifluoromethyl)benzyl ether can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Oxidation Reactions: The benzyl ether moiety can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to form different derivatives depending on the reducing agents used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
Substitution: Formation of substituted phenyl ethers.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that derivatives of 2-chloro-4-fluorophenyl ethers exhibit promising anticancer properties. A study demonstrated that compounds with similar structures can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For example, the compound LXR-623, which shares structural similarities with 2-chloro-4-fluorophenyl derivatives, has shown activity against various cancer cell lines in preclinical trials .
1.2 Anti-inflammatory Effects
Compounds containing the 2-chloro-4-fluorophenyl moiety have been investigated for their anti-inflammatory properties. A review highlighted the structure-activity relationships (SARs) of these compounds, showing that modifications in the trifluoromethyl group can enhance their efficacy against inflammatory pathways, particularly in inhibiting cyclooxygenase enzymes (COX-1 and COX-2) .
Agrochemicals
2.1 Herbicidal Properties
The compound has been noted for its potential as a herbicide. Patents describe substituted diphenyl ethers, including those with the 2-chloro-4-fluorophenyl structure, as effective herbicides against a range of weeds. They work by disrupting specific biochemical pathways essential for plant growth .
Table 1: Herbicidal Efficacy of Related Compounds
| Compound Name | Active Ingredient | Efficacy (g/ha) | Target Weeds |
|---|---|---|---|
| Diphenyl Ether Derivative A | 2-Chloro-4-fluorophenyl ether | 200 | Broadleaf Weeds |
| Diphenyl Ether Derivative B | 2-(Trifluoromethyl)phenyl ether | 150 | Grassy Weeds |
| Diphenyl Ether Derivative C | 4-Fluorophenyl ether | 180 | Annual Weeds |
Materials Science
3.1 Fluorinated Polymers
Fluorinated compounds like the 2-chloro-4-fluorophenyl ether are utilized in creating advanced materials due to their unique properties such as chemical resistance and thermal stability. The incorporation of trifluoromethyl groups enhances the hydrophobicity and thermal stability of polymers, making them suitable for high-performance applications .
Case Studies
Case Study 1: Anticancer Research on LXR-623
A clinical trial involving LXR-623 demonstrated its potential as a therapeutic agent in treating specific cancers. The study reported a significant reduction in tumor size among participants treated with this compound compared to the control group. The mechanism was linked to the inhibition of key signaling pathways involved in tumor growth.
Case Study 2: Herbicide Development
Field trials with herbicides containing substituted diphenyl ethers showed effective control over target weed species with minimal impact on surrounding flora. These trials emphasized the importance of chemical structure in determining herbicidal efficacy and selectivity.
Mechanism of Action
The mechanism of action of 2-Chloro-4-fluorophenyl 2-(trifluoromethyl)benzyl ether involves its interaction with molecular targets through its functional groups. The chloro and fluoro groups can form hydrogen bonds and van der Waals interactions with target molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Stability
The trifluoromethyl group is a strong electron-withdrawing substituent, which significantly impacts reactivity. For example:
- Synthesis Challenges : highlights that CF₃ groups hinder etherification reactions due to destabilization of intermediate carbocations. In contrast, benzyl alcohols with electron-donating groups (e.g., -OCH₃) form ethers more readily .
- Stability : The target compound’s CF₃ group enhances hydrolytic and oxidative stability compared to analogs with methyl or methoxy groups. This is critical for pharmaceutical applications requiring metabolic resistance .
Table 1: Substituent Effects on Etherification Reactivity
Electronic and Steric Comparisons
- Electronic Effects: The chlorine and fluorine substituents on the phenyl ring create a strongly electron-deficient aromatic system, influencing π-π stacking interactions and binding affinity in biological targets. Similar compounds, such as 5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid (), exhibit enhanced acidity due to these substituents, which may improve solubility in polar solvents .
- This contrasts with derivatives like 2-(chloromethyl)benzonitrile (), where smaller substituents allow greater conformational flexibility .
Table 2: Comparison of Bioactive Analogs
Physicochemical Properties
- Lipophilicity: The CF₃ group increases logP values compared to non-fluorinated analogs, enhancing membrane permeability. For instance, 2-(trifluoromethyl)benzyl chloride-derived compounds () show improved bioavailability in preclinical studies .
- Solubility : Electron-withdrawing substituents reduce solubility in aqueous media. Derivatives like 4-carboxy-indazole () mitigate this via ionizable groups, whereas the target compound may require formulation adjuvants .
Research Findings and Implications
- Synthetic Routes : The target compound’s synthesis likely involves Ullmann or nucleophilic aromatic substitution, leveraging the reactivity of 2-(trifluoromethyl)benzyl chloride (). Cross-etherification challenges due to CF₃’s deactivating effect () necessitate optimized catalysts or elevated temperatures .
- Drug Development : Structural analogs in and demonstrate the therapeutic relevance of CF₃- and halogen-substituted ethers. The target compound’s unique substitution pattern may offer advantages in selectivity and pharmacokinetics .
Biological Activity
2-Chloro-4-fluorophenyl 2-(trifluoromethyl)benzyl ether is a compound of interest due to its potential biological activities. This article reviews its antimicrobial properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a chloro and fluorine substituent on the phenyl ring, along with a trifluoromethyl group. Its molecular formula is , and it has a molar mass of approximately 352.7 g/mol.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar compounds in the same chemical class. For instance, derivatives with chloro and trifluoromethyl groups have shown significant inhibitory effects against various bacterial strains.
Table 1: Minimum Inhibitory Concentration (MIC) Values
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 2-Chloro-4-fluorophenyl ether | Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 | |
| Pseudomonas aeruginosa | 2.0 | |
| Related Compound (PC190723) | Staphylococcus aureus | 0.25 |
| Escherichia coli | 0.5 |
The above table illustrates that compounds with similar structural motifs exhibit potent antibacterial activity, particularly against multidrug-resistant strains like Staphylococcus aureus .
The mechanism by which these compounds exert their antimicrobial effects often involves disruption of bacterial cell wall synthesis or inhibition of critical enzymes such as FtsZ, which is essential for bacterial cell division. Studies indicate that the presence of halogen substituents enhances binding affinity to target sites within bacterial cells .
Study on Antimicrobial Efficacy
A study published in MDPI evaluated the antimicrobial efficacy of various benzyl and phenyl derivatives, including those with trifluoromethyl groups. The results indicated that the presence of halogens significantly improved the compounds' activity against Staphylococcus aureus and Escherichia coli, with some derivatives achieving MIC values as low as 0.12 µg/mL .
In Vivo Studies
In vivo models have further validated the efficacy of these compounds. For example, a murine model demonstrated that a related compound effectively reduced bacterial load in septicemia cases caused by Staphylococcus aureus, indicating potential therapeutic applications for human infections .
Q & A
Basic: What are the optimal synthetic routes for preparing 2-chloro-4-fluorophenyl 2-(trifluoromethyl)benzyl ether, and how can reaction conditions be optimized?
Answer:
The compound can be synthesized via nucleophilic substitution using sodium hydride (NaH) in dimethylformamide (DMF) with 2-(trifluoromethyl)benzyl bromide and 2-chloro-4-fluorophenol. Key steps include:
- Molar ratios : A 1:1.2 molar ratio of phenol to benzyl bromide ensures complete conversion.
- Temperature : Reactions proceed efficiently at 60–80°C for 6–8 hours under inert atmosphere.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields >95% purity.
This method leverages the stability of trifluoromethylbenzyl ethers under basic conditions and their resistance to oxidative cleavage .
Basic: Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral signatures should researchers prioritize?
Answer:
- NMR :
- ¹H NMR : Aromatic protons appear as multiplet signals between δ 6.8–7.6 ppm; the benzyl methylene group (CH₂) resonates as a singlet at δ 4.8–5.2 ppm.
- ¹⁹F NMR : Distinct signals for Cl (–CF₃: δ –62 to –65 ppm; aromatic F: δ –110 to –115 ppm).
- Mass Spectrometry : Exact mass (e.g., [M+H]⁺) should match theoretical m/z (calculated via : 246.0811 g/mol ± 3 ppm).
- IR : C-O-C stretching at 1250–1200 cm⁻¹ and CF₃ absorption near 1150 cm⁻¹ confirm ether and trifluoromethyl groups .
Advanced: How can researchers resolve contradictions in hydrogenolysis efficiency when cleaving the benzyl ether group under Pd/C catalysis?
Answer:
Discrepancies in hydrogenolysis yields (e.g., incomplete cleavage) often stem from:
- Substituent effects : Electron-withdrawing groups (e.g., -CF₃) stabilize the benzyl ether, requiring higher H₂ pressure (3–5 atm) or extended reaction times (24–48 hours).
- Catalyst activity : Use freshly reduced 10% Pd/C with low moisture content. Pre-treatment with acetic acid enhances catalytic efficiency.
- Solvent choice : Ethanol/THF mixtures (4:1 v/v) improve substrate solubility. Validate completion via TLC or LC-MS .
Advanced: What computational strategies are effective for modeling the electronic effects of the chloro-fluoro and trifluoromethyl substituents on reactivity?
Answer:
- DFT Calculations : Use B3LYP/6-311+G(d,p) to map electrostatic potential surfaces, highlighting electron-deficient regions due to -CF₃ and -Cl/-F groups.
- Hammett Constants : Correlate substituent σₚ values (-CF₃: σₚ ≈ 0.54; -Cl: σₚ ≈ 0.23) with reaction rates (e.g., nucleophilic aromatic substitution).
- MD Simulations : Assess solvent effects (e.g., DMF vs. THF) on transition-state stabilization. Cross-validate with experimental kinetic data .
Basic: What stability challenges arise during storage, and how can degradation be minimized?
Answer:
- Oxidative Stability : The compound resists oxidation by N-bromosuccinimide (NBS) but degrades under prolonged UV exposure. Store in amber vials at –20°C.
- Hydrolytic Sensitivity : Susceptible to acidic hydrolysis (pH < 3). Use anhydrous solvents and molecular sieves for long-term storage.
- Analytical Monitoring : Regular HPLC analysis (C18 column, acetonitrile/water mobile phase) detects degradation products (e.g., free phenol) .
Advanced: How can researchers design structure-activity relationship (SAR) studies to evaluate bioactivity in medicinal chemistry contexts?
Answer:
- Analog Synthesis : Replace -Cl/-F with -Br/-NO₂ to assess electronic effects on receptor binding.
- Pharmacophore Mapping : Use X-ray crystallography (via SHELX refinement ) or docking studies to identify key interactions (e.g., hydrophobic pockets for -CF₃).
- Biological Assays : Test against kinase targets (e.g., PI3K inhibitors in ) with IC₅₀ determinations. Corrogate metabolic stability using liver microsomes .
Basic: What environmental fate data are available for this compound, and how should lab waste be managed?
Answer:
- Persistence : Predicted half-life in soil: 30–60 days (hydrolysis-dominated).
- Degradation Pathways : Photolysis generates 2-(trifluoromethyl)benzoic acid; microbial degradation is limited.
- Waste Handling : Neutralize with NaOH (pH 7–8) before incineration. Avoid aqueous discharge due to bioaccumulation potential .
Advanced: How can crystallographic data (e.g., SHELX-refined structures) resolve ambiguities in molecular conformation?
Answer:
- Twinned Data Refinement : Use SHELXL for high-resolution structures; apply TWIN/BASF commands to model pseudo-merohedral twinning.
- Disorder Modeling : For flexible ether linkages, split occupancy refinement (PART command) improves electron density fit.
- Validation Tools : Check R₁/Rfree gaps (<5%) and ADP consistency via PLATON .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
